3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylic acid
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Overview
Description
3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylic acid is an organic compound that features a complex aromatic structure This compound is characterized by the presence of a chlorophenyl group, a sulfonylmethyl group, and a nitrobenzenecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the aromatic ring.
Each of these steps requires specific reagents and conditions. For example, nitration often involves the use of concentrated nitric acid and sulfuric acid under controlled temperatures. Sulfonylation may require sulfonyl chlorides and a base such as pyridine. Carboxylation can be achieved using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carboxyl groups.
Scientific Research Applications
3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylic acid exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate biological pathways and influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylsulfonylmethylbenzoic acid
- 4-Nitrobenzenesulfonylmethylbenzoic acid
Uniqueness
3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO6S/c15-11-2-4-12(5-3-11)23(21,22)8-10-7-9(14(17)18)1-6-13(10)16(19)20/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMSWDDIASQMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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